molecular formula C20H14BrN3O3 B3861653 [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate CAS No. 5533-13-1

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

Cat. No.: B3861653
CAS No.: 5533-13-1
M. Wt: 424.2 g/mol
InChI Key: CIWBRSSPXDUELH-YDZHTSKRSA-N
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Description

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a hydrazone linkage, and a bromobenzoate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate typically involves a multi-step process. One common method starts with the preparation of the hydrazone intermediate. This is achieved by reacting pyridine-2-carboxylic acid hydrazide with an appropriate aldehyde under acidic conditions to form the hydrazone linkage. The resulting hydrazone is then subjected to a condensation reaction with 4-bromobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized hydrazone derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromobenzoate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate imparts unique electronic and steric properties, making it distinct from its chloro and fluoro analogs. These properties can influence the compound’s reactivity and binding affinity, making it a valuable molecule for specific applications.

Properties

IUPAC Name

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c21-16-8-6-15(7-9-16)20(26)27-17-10-4-14(5-11-17)13-23-24-19(25)18-3-1-2-12-22-18/h1-13H,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBRSSPXDUELH-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416482
Record name AC1NSHZY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5533-13-1
Record name AC1NSHZY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate
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